Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride
Description
Synthesis Analysis
The synthesis of ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride involves multiple steps, including the use of 1,4-benzoquinone and ethyl 3-(methylamino)-2-butenoate as raw materials. The process includes reactions such as the Nenitzescu reaction, O-acylation, nitration, bromination, condensation, and the Mannich reaction, achieving an overall yield of 19.3%. The structure of the synthesized compound and its intermediates have been confirmed through 1HNMR and MS techniques (Gui-Jie, 2011).
Molecular Structure Analysis
The molecular structure of this compound and related analogs has been studied using various spectroscopic techniques, including IR, mass spectroscopy, and X-ray diffraction. These studies reveal detailed information about the compound's crystal system, lattice parameters, and molecular structure, highlighting the presence of intermolecular and intramolecular hydrogen bonding interactions within its crystal structure (Kurian et al., 2013).
Chemical Reactions and Properties
Research on the chemical reactions of this compound demonstrates its versatility in forming various derivatives through reactions with dinucleophiles. These reactions lead to the synthesis of isoxazolecarboxylates and pyrazolecarboxylates, showcasing the compound's ability to participate in diverse chemical transformations and form stable intermediates in the pyrazole ring formation process (Schenone et al., 1991; Hanzlowsky et al., 2003).
Physical Properties Analysis
The physical properties of ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride have been explored through crystallographic studies, revealing the compound's microcrystalline features and providing insights into its surface morphology. These studies are essential for understanding the compound's stability, solubility, and potential applications in various domains (Kurian et al., 2013).
Scientific Research Applications
Synthesis and Chemical Properties
- A novel compound closely related to Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride was synthesized using a combination of the Nenitzescu reaction, O-acylation, nitration, bromination, condensation, and Mannich reaction. This compound's structure was confirmed via 1HNMR and MS (Liang Gui-Jie, 2011).
Biological Activities
- Benzofuran derivatives have been studied for their anti-HIV activities. One of the compounds tested, ethyl 3-bromomethyl-6-methoxycoumarlate, displayed the ability to inhibit HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations (M. Mubarak et al., 2007).
- A series of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid showed promising in vitro antioxidant and antibacterial activities. Some compounds demonstrated significant potency against Enterococcus sp and Staphylococcus aureus, comparable to ampicillin (S. Shankerrao et al., 2013).
Antiviral Properties
- Arbidol, a compound structurally similar to Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride, has been identified as a broad-spectrum antiviral with activity against various viruses, including influenza A and B, and hepatitis C virus. Its mechanism involves inhibition of virus-mediated fusion with target membranes (Y. S. Boriskin et al., 2008).
Synthesis and Derivatives
- A range of benzofuran compounds and derivatives have been synthesized, exhibiting various biological activities. These include potential applications in antimicrobial, antituberculosis, and analgesic treatments (various authors).
properties
IUPAC Name |
ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4.ClH/c1-4-24-20(23)18-17-14(12-21(2)3)15(22)10-11-16(17)25-19(18)13-8-6-5-7-9-13;/h5-11,22H,4,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTUDMCEULZBKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50966081 | |
Record name | Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50966081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride | |
CAS RN |
51771-50-7 | |
Record name | 3-Benzofurancarboxylic acid, 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51771-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50966081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENICABERAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN3G1SZ0D6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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